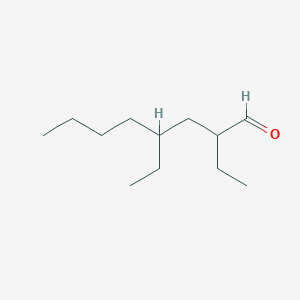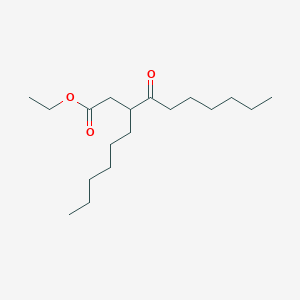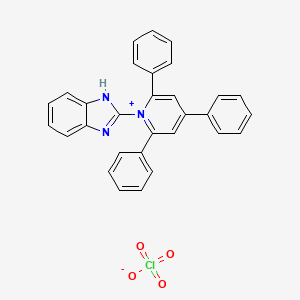![molecular formula C15H15NO2 B14645844 2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone ring substituted with ethyl, hydroxyamino, and phenylmethylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadienone core, followed by the introduction of the ethyl group through alkylation reactions. The hydroxyamino group is then introduced via a hydroxylamine derivative, and the phenylmethylidene group is added through a condensation reaction with a suitable benzaldehyde derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions and purifications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
化学反応の分析
Types of Reactions
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclohexadienone core.
科学的研究の応用
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenylmethylidene group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate cell membranes and reach intracellular targets. The overall effect depends on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
- 2-Ethyl-6-[(amino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-6-[(hydroxyamino)(methyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-6-[(hydroxyamino)(phenyl)ethylidene]cyclohexa-2,4-dien-1-one
Uniqueness
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the specific combination of functional groups and their positions on the cyclohexadienone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-9-6-10-13(15(11)17)14(16-18)12-7-4-3-5-8-12/h3-10,17-18H,2H2,1H3/b16-14+ |
InChIキー |
TUPLFFZMDOCJBI-JQIJEIRASA-N |
異性体SMILES |
CCC1=C(C(=CC=C1)/C(=N/O)/C2=CC=CC=C2)O |
正規SMILES |
CCC1=C(C(=CC=C1)C(=NO)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)


![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)

![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)








